5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S2/c1-12-3-4-14(26-2)17-18(12)28-20(23-17)24(11-13-7-9-22-10-8-13)19(25)15-5-6-16(21)27-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGOBIKEQOQPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H23BrN3O3S
- Molecular Weight : 532.9 g/mol
- CAS Number : 1216599-70-0
Research indicates that compounds containing thiazole and thiophene moieties exhibit diverse biological activities, including:
- Antitumor Activity : The thiazole ring is often associated with cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the substituents can enhance the efficacy of these compounds against tumor cells through apoptosis induction and inhibition of cell proliferation .
- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
- Electron-Withdrawing Groups : These groups enhance the cytotoxicity by stabilizing the transition state during enzyme interactions.
- Substituent Positioning : The position of functional groups on the thiazole and thiophene rings can significantly affect potency. For instance, a methyl group at position 4 has been shown to increase antitumor activity .
| Compound | Structure | IC50 (µg/mL) | Activity |
|---|---|---|---|
| This compound | Structure | TBD | Antitumor, Antimicrobial |
| Compound 1 | TBD | 1.61 | Antitumor |
| Compound 2 | TBD | 1.98 | Antitumor |
Case Studies
- Antitumor Efficacy : In a study involving various thiazole derivatives, the compound exhibited significant cytotoxicity against A-431 cell lines with an IC50 value lower than that of standard chemotherapy agents like doxorubicin. Molecular dynamics simulations suggested strong interactions with Bcl-2 proteins, critical for cancer cell survival .
- Antimicrobial Studies : A systematic evaluation of thiazole analogs indicated that modifications in the N-aromatic amide group led to enhanced antimalarial properties against Plasmodium falciparum, demonstrating low cytotoxicity in HepG2 cell lines. The SAR analysis pointed out that non-bulky electron-withdrawing groups at specific positions on the phenyl ring significantly improved activity .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide exhibit diverse biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF7). The mechanism is often linked to its ability to interact with specific enzymes or receptors involved in cell proliferation.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. This is particularly relevant in the context of rising antibiotic resistance.
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated similar compounds within the same class, providing insights into their pharmacological potential:
- A study published in PMC highlighted the synthesis and biological significance of thiazole derivatives, noting their effectiveness against antimicrobial resistance and cancer cell lines .
- Another research article focused on the structure-activity relationship (SAR) of thiazolidinone derivatives, revealing promising anticancer activities linked to specific structural features .
Data Table: Summary of Biological Activities
Q & A
Q. How can synthetic routes for this compound be designed, considering its structural complexity?
The compound’s synthesis likely involves multi-step reactions, including:
- Thiophene-2-carboxamide core formation : Utilize Ullmann coupling or palladium-catalyzed cross-coupling for bromine introduction at the 5-position of thiophene .
- Benzo[d]thiazole ring assembly : Cyclize 4-methoxy-7-methyl-substituted precursors with thiourea derivatives under acidic conditions .
- Dual N-substitution : Sequential alkylation of the benzothiazole amine with pyridin-4-ylmethyl groups via nucleophilic substitution, ensuring regioselectivity using protecting groups (e.g., PMB) .
Key optimization : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography .
Q. What spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Identify substituent environments (e.g., methoxy protons at ~3.8 ppm, pyridyl aromatic signals) and confirm N-alkylation via absence of NH peaks .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in stereochemistry or bond lengths .
Q. How can researchers optimize reaction yields for key intermediates?
- Temperature control : Reflux in ethanol/water mixtures (4:1) improves cyclization efficiency for benzothiazole derivatives .
- Catalyst screening : Test Pd(PPh3)4 vs. CuI for bromothiophene coupling, noting that CuI may reduce byproduct formation in polar aprotic solvents .
- Workup protocols : Acid-base extraction removes unreacted reagents, while recrystallization (e.g., from DMF/H2O) enhances purity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Replace the 4-methoxy group with electron-withdrawing substituents (e.g., Cl, CF3) to assess electronic effects on bioactivity .
- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, guided by pyridyl and benzothiazole motifs .
- In vitro assays : Test analogs against microbial strains (e.g., S. aureus, C. albicans) using broth microdilution to determine MIC values .
Q. What strategies resolve contradictions in spectral data during characterization?
- Dynamic NMR : Investigate rotational barriers in N-pyridin-4-ylmethyl groups if splitting patterns deviate from expected .
- Isotopic labeling : Synthesize 15N-labeled analogs to clarify ambiguous NOE correlations in crowded aromatic regions .
- Computational validation : Compare experimental IR stretches (e.g., C=O at ~1680 cm⁻¹) with DFT-calculated vibrational spectra .
Q. How can advanced crystallographic methods address polymorphic challenges?
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices in crystals with low symmetry .
- High-pressure crystallization : Use diamond anvil cells to induce alternative packing arrangements, revealing metastable polymorphs .
- Synchrotron radiation : Collect high-resolution data (λ = 0.7–1.0 Å) to resolve disorder in the bromothiophene moiety .
Q. What mechanistic insights guide the optimization of N-alkylation steps?
- Kinetic studies : Use in situ IR to track pyridin-4-ylmethyl chloride consumption, identifying rate-limiting steps .
- Base selection : Compare NaH (for strong deprotonation) vs. K2CO3 (for milder conditions) to minimize side reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the benzothiazole amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
